molecular formula C8H6ClN B047464 4-(Chloromethyl)benzonitrile CAS No. 874-86-2

4-(Chloromethyl)benzonitrile

Cat. No. B047464
CAS RN: 874-86-2
M. Wt: 151.59 g/mol
InChI Key: LOQLDQJTSMKBJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Chloromethyl)benzonitrile can be achieved through several methods, including the use of cheaper raw materials for cost-effective production. An improved synthesis method involves using 4-(chloromethyl)benzonitrile as a starting material instead of its bromo analog, showcasing the compound's versatility and accessibility for research and industrial applications (Zeng Yan-xia, 2009).

Molecular Structure Analysis

Investigations into the molecular structure of related benzonitrile derivatives, including studies on intramolecular charge transfer (ICT) states and their geometry, provide insights into the electronic and structural properties of these compounds. For example, the nature of the low-lying singlet states of 4-(Dimethyl-amino)benzonitrile has been explored to understand the anomalous emission attributed to ICT states, offering parallels to the structural and electronic dynamics of 4-(Chloromethyl)benzonitrile (Andreas Köhn & C. Hättig, 2004).

Chemical Reactions and Properties

The compound serves as a key intermediate in various chemical reactions, exemplifying its reactivity and functional utility. For instance, it has been used to synthesize 4-[(1,2,4) triazol-1-ylmethyl]benzonitrile, highlighting its role in forming heterocyclic compounds with potential applications across different chemical sectors (Zeng Yan-xia, 2009).

Scientific Research Applications

  • Crystallography : A study published in the journal Zeitschrift für Kristallographie - New Crystal Structures detailed the crystal structure of 4-(chloromethyl)benzonitrile. The researchers used synchrotron radiation to determine the crystal structure, providing valuable data for further research and applications.

  • Organic Synthesis : 4-(Chloromethyl)benzonitrile is often used as an organic intermediate in the synthesis of a variety of medium or fine chemicals with high economic value. These include distyrene fluorescent brightener, dyes, pesticides, synthetic fragrances, detergents, dye aids, plasticizers, and synthetic materials.

  • Pharmaceuticals : This compound can be used as an intermediate in the synthesis of various pharmaceuticals. The specific drugs and their uses would depend on the other compounds used in the synthesis .

  • Material Science : 4-(Chloromethyl)benzonitrile can be used in the synthesis of certain polymers or other materials. The properties of these materials would depend on the other compounds used in the synthesis .

  • Agriculture : As mentioned earlier, 4-(Chloromethyl)benzonitrile can be used in the synthesis of certain pesticides . These could be used to protect crops from various pests.

  • Cosmetics : This compound can be used in the synthesis of certain synthetic fragrances . These could be used in various cosmetic products.

  • Dichlorobenzonitriles Synthesis : A novel approach has been developed to synthesize dichlorobenzonitriles by selective ammoxidation . Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals and are used in various areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .

  • Crystal Structure Analysis : The crystal structure of 4-(chloromethyl)benzonitrile has been determined using synchrotron radiation . This information can be useful in various fields of research, including material science, chemistry, and pharmaceuticals .

  • Chemical Intermediates : 4-(Chloromethyl)benzonitrile is often used as an organic intermediate in the synthesis of a variety of medium or fine chemicals with high economic value . These include distyrene fluorescent brightener, dyes, pesticides, synthetic fragrances, detergents, dye aids, plasticizers, synthetic materials, and more .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed or inhaled .

properties

IUPAC Name

4-(chloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQLDQJTSMKBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236329
Record name 4-(Chloromethyl)benzonitrile
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-(Chloromethyl)benzonitrile

CAS RN

874-86-2
Record name 4-Cyanobenzyl chloride
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Record name p-Cyanobenzyl chloride
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Record name 4-(Chloromethyl)benzonitrile
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Record name 4-(Chloromethyl)benzonitrile
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Record name 4-(Chloromethyl)benzonitrile
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Record name 4-(chloromethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
X Li, S Li, W Liu, P Dong, G Zheng, Y Peng, S Mo… - Small, 2023 - Wiley Online Library
Poor carrier transport capacity and numerous surface defects of charge transporting layers (CTLs), coupled with misalignment of energy levels between perovskites and CTLs, impact …
Number of citations: 1 onlinelibrary.wiley.com
M Miao, J Li - Zeitschrift für Kristallographie-New Crystal Structures, 2022 - degruyter.com
The crystal structure of 4-(chloromethyl)benzonitrile, C8H6ClN Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound …
Number of citations: 2 www.degruyter.com
H Liu, W Xia, Y Luo, W Lu - Monatshefte für Chemie-Chemical Monthly, 2010 - Springer
A convenient method has been developed for the synthesis of imatinib and two of its intermediates. N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, obtained from 2-(…
Number of citations: 24 link.springer.com
X Qiu, X Wang, S Hou, J Zhang, J Zhou, Y Tan - Polymers, 2019 - mdpi.com
There is an urgent need for new strategies that allow the simultaneous detection and control of drug delivery. By making use of supramolecular host-guest interactions, a kind of …
Number of citations: 6 www.mdpi.com
C Wang, X Bai, R Wang, X Zheng, X Ma… - … Process Research & …, 2019 - ACS Publications
… 4-chloromethyl benzonitrile (19) allows for the complete reaction of 4-chloromethyl benzonitrile (19) to avoid difficulties in the removal of unreacted 4-chloromethyl benzonitrile (19). …
Number of citations: 16 pubs.acs.org
JZ Saavedra, P Bayrasy, A Resendez, R Snelling… - Arkivoc, 2012 - arkat-usa.org
Methods for the in situ generation of dichloroindium hydride (HInCl2) via the reduction of InCl3 with various reducing agents, such as tributyltin hydride (tributylstannane; Bu3SnH), …
Number of citations: 3 www.arkat-usa.org
D Zhang, Z Xu, T Tang, L Le, C Wang, N Kambe… - Organic …, 2022 - ACS Publications
Herein, we describe a general method for the synthesis of unsymmetric diarylmethanes from (hetero)aryl methyl halides and Sb-aryl stibines. This protocol shows a broad substrate …
Number of citations: 5 pubs.acs.org
G Zhao, Z Wang, R Wang, J Li, D Zou, Y Wu - Tetrahedron Letters, 2014 - Elsevier
The research provides a novel approach for producing diarylmethane derivatives using CB[7]–NaCl–PdCl 2 catalyzed Suzuki cross-coupling reaction of benzyl chloride derivatives and …
Number of citations: 20 www.sciencedirect.com
H Tan, SA Wang, Z Yan, J Liu, J Wei… - Angewandte Chemie …, 2021 - Wiley Online Library
Oxygenation reactions with molecular oxygen (O 2 ) as the oxygen source provides a green and straightforward strategy for the construction of O‐containing compounds. Demonstrated …
Number of citations: 18 onlinelibrary.wiley.com
R Snelling, JZ Saavedra, P Bayrasy… - Organic Chemistry …, 2015 - pubs.rsc.org
The selective, partial, or tandem reductions of bifunctional compounds containing primary alkyl or benzyl bromides can generate a variety of different products using a mixture of …
Number of citations: 9 pubs.rsc.org

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